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Compound of Interest

Compound Name: 4-Dimethylsilyl Entecavir

Cat. No.: B601552 Get Quote

Abstract: This technical guide provides a comprehensive overview of 4-Dimethylsilyl
Entecavir, a known impurity and synthetic intermediate of the potent antiviral drug Entecavir.

The document details its chemical structure, plausible synthetic pathways, and robust analytical

methodologies for its characterization and quantification. This guide is intended for

researchers, scientists, and drug development professionals engaged in the synthesis,

analysis, and quality control of Entecavir and its related substances.

Introduction
Entecavir is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3]

As a carbocyclic analogue of 2'-deoxyguanosine, it acts as a potent inhibitor of HBV reverse

transcriptase.[1][2][3] The manufacturing process of such a structurally complex molecule

invariably leads to the formation of process-related impurities. 4-Dimethylsilyl Entecavir has

been identified as one such impurity.[4][5][6] Understanding the chemical identity, synthesis,

and analytical behavior of this impurity is paramount for ensuring the quality, safety, and

efficacy of the final Entecavir drug product.

This guide will delve into the technical specifics of 4-Dimethylsilyl Entecavir, offering insights

into its structural nuances and the chemical principles underpinning its formation and analysis.

Chemical Structure and Properties
IUPAC Name and CAS Number
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IUPAC Name: 2-Amino-1,9-dihydro-9-[(1S, 3R, 4S)-4-(hydroxydimethylsilyl)-3-

(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one[6]

CAS Number: 870614-82-7[4][5][6]

Molecular Structure
The chemical structure of 4-Dimethylsilyl Entecavir is characterized by the core Entecavir

molecule with a hydroxydimethylsilyl group substituting the hydroxyl group at the 4-position of

the cyclopentyl ring.

Diagram 1: Chemical Structure of 4-Dimethylsilyl Entecavir

Physicochemical Properties
Property Value Source

Molecular Formula C14H21N5O3Si [4][5][6]

Molecular Weight 335.44 g/mol [4]

Appearance
Presumed to be a white to off-

white solid
Inferred

Solubility

Expected to have some

solubility in polar organic

solvents

Inferred

Synthesis of 4-Dimethylsilyl Entecavir
While specific literature detailing the targeted synthesis of 4-Dimethylsilyl Entecavir as a

primary product is scarce, its formation as a process-related impurity suggests it arises from

synthetic routes employing silyl protecting groups. Silylation is a common strategy to mask

hydroxyl functionalities during the synthesis of complex molecules like Entecavir.[7]

The following represents a plausible, generalized synthetic workflow for the formation of 4-
Dimethylsilyl Entecavir as a byproduct or intermediate during Entecavir synthesis.

Diagram 2: Plausible Synthetic Workflow
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Synthesis of Entecavir Core

Formation of 4-Dimethylsilyl Entecavir Main Reaction Pathway

Protected Entecavir Precursor

Silylation of Hydroxyl Groups
(e.g., with a dimethylsilylating agent)

Silylated Intermediate

Incomplete Deprotection
(e.g., during fluoride-mediated desilylation) Complete Deprotection

4-Dimethylsilyl Entecavir Entecavir

Click to download full resolution via product page

Hypothetical Experimental Protocol
The following protocol is a generalized representation and would require optimization based on

specific starting materials and reaction conditions.

Protection of a suitable Entecavir intermediate: A late-stage Entecavir precursor containing

free hydroxyl groups is dissolved in an aprotic solvent (e.g., dichloromethane,

tetrahydrofuran).

Silylation: A dimethylsilylating agent (e.g., dimethylchlorosilane) is added in the presence of a

base (e.g., triethylamine, imidazole) to protect the hydroxyl groups. The reaction is monitored
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by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC).

Work-up and Isolation: The reaction mixture is quenched, and the silylated intermediate is

isolated and purified, typically by column chromatography.

Selective Deprotection: The silyl groups are removed, often using a fluoride source like

tetrabutylammonium fluoride (TBAF). Incomplete deprotection at the 4-position would lead to

the formation of 4-Dimethylsilyl Entecavir.

Purification: The desired Entecavir is separated from impurities, including 4-Dimethylsilyl
Entecavir, using chromatographic techniques.

Analytical Characterization
As a pharmaceutical impurity, the robust analytical characterization of 4-Dimethylsilyl
Entecavir is critical. This is typically achieved through a combination of chromatographic and

spectroscopic techniques.

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the

separation and quantification of Entecavir and its impurities.[8][9]

Table 1: Representative HPLC Method Parameters for Entecavir Impurity Profiling
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Parameter Condition Rationale

Column
C18 stationary phase (e.g.,

150 x 4.6 mm, 3.5 µm)

Provides good retention and

separation for polar and non-

polar analytes.[3][9]

Mobile Phase

Isocratic or gradient elution

with a mixture of aqueous

buffer and acetonitrile

Allows for the effective

separation of Entecavir from its

more or less polar impurities.

[3][9]

Flow Rate Typically 1.0 mL/min
Ensures optimal separation

efficiency.[3][9]

Detection UV at approximately 254 nm

Entecavir and its purine-

containing impurities have a

strong UV absorbance at this

wavelength.[3][9]

Column Temp.
Maintained at a constant

temperature (e.g., 40°C)

Ensures reproducible retention

times.[9]

Spectroscopic Analysis
4.2.1 Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of 4-Dimethylsilyl
Entecavir. When coupled with liquid chromatography (LC-MS), it provides both retention time

and mass-to-charge ratio data, enabling unambiguous identification. The expected molecular

ion peak would correspond to the molecular weight of 335.44 g/mol .

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom

in the molecule. For 4-Dimethylsilyl Entecavir, key diagnostic signals would include:

¹H NMR: Signals corresponding to the two methyl groups on the silicon atom, which would

appear as singlets or doublets depending on the specific silyl group. The absence of the
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proton of the hydroxyl group at the 4-position of the cyclopentyl ring and the presence of

signals for the silyl group protons would be indicative of the structure.

¹³C NMR: The presence of carbon signals for the two methyl groups attached to the silicon

atom.

²⁹Si NMR: A characteristic signal for the silicon atom, confirming the presence of the silyl

group.

Conclusion
4-Dimethylsilyl Entecavir is a significant process-related impurity in the synthesis of

Entecavir. A thorough understanding of its chemical structure, potential routes of formation, and

appropriate analytical techniques for its detection and quantification is essential for maintaining

the quality and purity of the final drug substance. The methodologies and information presented

in this guide provide a robust framework for researchers and professionals working with

Entecavir to effectively manage this and other related impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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